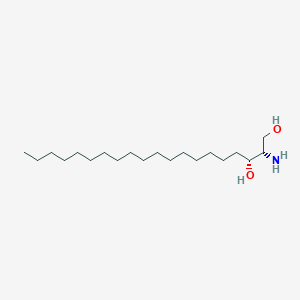

C20 Sphinganine

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R)-2-aminoicosane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMHYBVQZSPWSS-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469532 | |

| Record name | eicosasphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24006-62-0 | |

| Record name | C20-Dihydrosphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24006-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | eicosasphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Significance and Analytical Profiling of C20 Sphinganine (d20:0)

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While C18-sphingosine (d18:1) and C18-sphinganine (d18:0) constitute the "canonical" backbone of mammalian sphingolipids, C20-sphinganine (d20:0) represents a critical, albeit less abundant, variant with distinct biophysical properties and pathological implications. Synthesized via a shift in substrate specificity of serine palmitoyltransferase (SPT), C20-sphinganine is not merely a metabolic bystander; it is a functional determinant of skin barrier rigidity, a component of neural gangliosides, and a highly sensitive biomarker for fumonisin mycotoxicity. This guide delineates the mechanistic origins, biological roles, and validated LC-MS/MS protocols for the quantification of C20-sphinganine.

Biosynthetic Origins: The Substrate Switch

The synthesis of C20-sphinganine is defined by the substrate preference of the rate-limiting enzyme, Serine Palmitoyltransferase (SPT) .

The Canonical vs. Non-Canonical Pathway

-

Standard Pathway (C18): SPT typically condenses L-serine with Palmitoyl-CoA (C16) to form 3-ketosphinganine, which is reduced to C18-sphinganine.

-

C20 Pathway: The incorporation of Stearoyl-CoA (C18) instead of Palmitoyl-CoA yields C20-sphinganine. This shift is regulated by the small subunits of SPT (ssSPTs).

-

ssSPTa: Promotes Palmitoyl-CoA usage (C18 LCBs).

-

ssSPTb: Promotes Stearoyl-CoA usage (C20 LCBs).

-

Mutation M19V: A specific mutation in ssSPTs can drastically alter this affinity, driving the production of C20 bases, which has been linked to hereditary sensory neuropathy type I (HSAN1).

-

Biosynthetic Pathway Visualization

Figure 1: Differential substrate utilization by SPT determining sphingoid base chain length.

Physiological Significance

Skin Barrier Function and Dermatopathology

In the stratum corneum, the physical arrangement of ceramides is paramount for the water permeability barrier.

-

Biophysics: Ceramides containing C20-sphinganine possess longer hydrophobic tails than their C18 counterparts. This increased chain length enhances the packing density and thermal stability of the lipid lamellae.

-

Psoriasis & Atopic Dermatitis (AD):

-

Psoriasis: Lesional skin often shows elevated levels of C20-sphinganine-containing ceramides compared to non-lesional skin, potentially as a compensatory response to barrier disruption.

-

Atopic Dermatitis: Conversely, a general reduction in total ceramide chain length, including a deficit in C20 species, correlates with increased transepidermal water loss (TEWL).

-

Neurological Role (Gangliosides)

While C18 bases dominate peripheral tissues, the Central Nervous System (CNS) is rich in C20-sphinganine.

-

Ganglioside Composition: Brain gangliosides (e.g., GM1, GD1a) frequently incorporate C20-sphinganine.

-

Developmental Regulation: The ratio of d20:0 to d18:0 increases during brain development, suggesting C20 bases are essential for the maturation of synaptic membranes and neuronal signaling stability.

Pathological Relevance: The Fumonisin Biomarker

C20-sphinganine serves as a highly specific biomarker for exposure to Fumonisins (mycotoxins produced by Fusarium verticillioides).

-

Mechanism of Action: Fumonisin B1 (FB1) structurally mimics sphinganine and inhibits Ceramide Synthase (CerS) .

-

The "Sphinganine Block": Inhibition of CerS prevents the acylation of sphinganine into dihydroceramide.

-

Biomarker Utility: This leads to a rapid accumulation of free sphinganine in tissues and blood. While C18-sphinganine increases, C20-sphinganine accumulation is often more pronounced relative to baseline because its conversion to ceramide is more strictly regulated in specific tissues. The Sa/So ratio (Sphinganine/Sphingosine) is the gold standard for diagnosis.

Analytical Protocol: Quantification of C20 Sphinganine

Experimental Design Principles

To accurately quantify d20:0, one must distinguish it from the abundant d18:0 and prevent isobaric interference.

-

Internal Standard (IS): Use C17-Sphinganine (d17:0) or C17-Sphingosine . Do not use external calibration alone due to significant matrix effects in plasma/tissue.

-

Chromatography: Reverse Phase (C18) is standard, but HILIC is superior for separating polar headgroups if analyzing downstream metabolites simultaneously.

Sample Preparation (Modified Bligh & Dyer)

-

Aliquot: 50-100 µL of plasma or 10-20 mg of tissue homogenate.

-

Spike IS: Add 10 pmol of C17-Sphinganine (d17:0) dissolved in methanol.[1]

-

Extraction: Add 750 µL of Methanol:Chloroform (2:1, v/v). Vortex for 30s.

-

Phase Separation: Add 250 µL Chloroform and 250 µL alkaline water (pH 8-9 with NH4OH) to optimize sphingoid base recovery into the organic phase.

-

Centrifugation: 3000 x g for 5 min. Collect lower organic phase.

-

Drying: Evaporate under nitrogen stream; reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.2% Formic Acid.

-

Gradient: 0-1 min (60% B), 1-5 min (Linear to 100% B), 5-7 min (Hold 100% B).

Table 1: MRM Transitions for Sphinganine Profiling

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [M+H-2H2O]+ | Collision Energy (eV) | Dwell Time (ms) |

| This compound (d20:0) | 330.3 | 294.3 | 25 | 50 |

| C18 Sphinganine (d18:0) | 302.3 | 266.3 | 22 | 50 |

| C17 Sphinganine (IS) | 288.3 | 252.3 | 22 | 50 |

| C18 Sphingosine (d18:1) | 300.3 | 282.3 (H2O loss)* | 20 | 50 |

*Note: For Sphingosine, the single water loss (282.3) or the fragment at 264.3 (2H2O) can be used. For Sphinganine, the double water loss is the most stable characteristic fragment.

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the targeted lipidomic quantification of C20-sphinganine.

Future Outlook: Therapeutic Modulation

The ability to modulate the C18/C20 ratio holds therapeutic promise.

-

SPT Modulation: Small molecule regulators that shift ssSPT usage could potentially correct barrier defects in atopic dermatitis by increasing long-chain ceramide production.

-

Neuropathy Treatment: In HSAN1, where mutant SPT produces neurotoxic deoxysphingolipids, forcing the enzyme toward canonical C18/C20 production via serine supplementation is a current therapeutic strategy.

References

-

Han, G., et al. (2009).[2] Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities.Proc Natl Acad Sci USA . Link

-

Merrill, A. H., Jr., et al. (2001). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3][4]Methods . Link

-

Shephard, G. S., et al. (2007).[5] Biomarkers of exposure to fumonisin mycotoxins: A review.Food Additives & Contaminants .[5] Link

-

Sonnino, S., & Chigorno, V. (2000). Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures.[6]Biochimica et Biophysica Acta (BBA) . Link

-

LIPID MAPS Consortium. (2025). Standard Operating Procedures for Sphingolipid Analysis.LIPID MAPS . Link

Sources

C20 sphinganine structure and chemical properties

Definitive Guide to C20 Sphinganine (d20:0): Structural Dynamics and Analytical Profiling

Executive Summary

This compound (d20:0), also known as eicosasphinganine, is a bioactive sphingoid base distinguished from the canonical C18 sphinganine (d18:0) by an extended 20-carbon alkyl chain. While typically a minor component in mammalian sphingolipidomes, d20:0 serves as a critical biomarker for specific pathological states, including fumonisin mycotoxicosis, ischemic stroke, and disruptions in serine palmitoyltransferase (SPT) specificity. This guide provides a rigorous technical analysis of its physicochemical properties, biosynthetic regulation, and validated LC-MS/MS quantification protocols for researchers in lipidomics and drug development.

Part 1: Chemical Structure & Physicochemical Properties

This compound is an amino alcohol characterized by a long hydrophobic tail and a polar head group containing amine and hydroxyl functionalities. Unlike sphingosine (d18:1), sphinganine lacks the trans-4,5 double bond, rendering it a "dihydro" sphingoid base.

Structural Specifications

-

IUPAC Name: (2S,3R)-2-aminoicosane-1,3-diol

-

Common Name: D-erythro-C20-Sphinganine; Eicosasphinganine

-

Molecular Formula: C₂₀H₄₃NO₂

-

Molecular Weight: 329.56 g/mol

-

Monoisotopic Mass: 329.3294 Da

-

Stereochemistry: The biologically active form possesses the D-erythro configuration ((2S,3R)).

Physicochemical Data Table

| Property | Value / Characteristic | Relevance to Analysis |

| pKa (Amine) | ~9.1 (Predicted) | Positive ionization ([M+H]⁺) in acidic mobile phases. |

| LogP | ~6.9 | Highly lipophilic; requires organic solvents for extraction. |

| Solubility | CHCl₃:MeOH (5:1), Warm Ethanol | Poor water solubility; precipitates in aqueous buffers. |

| Stability | High (lacks allylic alcohol) | More stable to oxidation than sphingosine (d18:1). |

| Critical Micelle Conc. | Lower than d18:0 | Aggregates readily; requires sonication during reconstitution. |

Structural Visualization

The following diagram illustrates the chemical topology of this compound, highlighting the polar head group and the extended hydrophobic tail.

Figure 1: Structural topology of this compound (d20:0) illustrating the functional segmentation between the polar reactive center and the lipophilic anchor.

Part 2: Biosynthesis and Biological Significance[1]

The accumulation of this compound is not random; it is a direct readout of the substrate specificity of Serine Palmitoyltransferase (SPT) and the downstream activity of Ceramide Synthases (CerS).

The SPT Substrate Switch

Canonical sphingolipid biosynthesis condenses L-Serine and Palmitoyl-CoA (C16) to form C18 bases.[1] this compound is generated when SPT utilizes Stearoyl-CoA (C18) as the substrate.

-

Enzyme Specificity: The affinity for Stearoyl-CoA is modulated by small subunits of SPT (ssSPTs). Specifically, ssSPTb increases the enzyme's affinity for C18-CoA, thereby promoting C20-sphinganine production.

-

Pathological Accumulation:

-

Fumonisin Toxicity: Fumonisins inhibit Ceramide Synthase (CerS). This causes a backup in the pathway, leading to a massive accumulation of free sphinganine (both d18:0 and d20:0) because they cannot be acylated into dihydroceramides.

-

Ischemic Stroke: Elevated plasma levels of C20-sphingolipids have been correlated with stroke and cardiovascular events, likely due to stress-induced shifts in acyl-CoA pools or SPT regulation.

-

Biosynthetic Pathway Diagram

Figure 2: Divergent biosynthetic pathways for C18 vs. This compound, highlighting the role of Stearoyl-CoA and the accumulation mechanism triggered by CerS inhibition.

Part 3: Analytical Methodologies (LC-MS/MS)

Accurate quantification of d20:0 requires resolving it from the abundant d18:0 and minimizing phospholipid suppression. The following protocol utilizes Single-Phase Extraction coupled with Alkaline Methanolysis to ensure high recovery of free bases.

Sample Preparation Protocol

Objective: Isolate free sphingoid bases while removing interfering phospholipids.

-

Aliquot: Transfer 50–100 µL of plasma or tissue homogenate to a glass tube.

-

Internal Standard Spike: Add 10 µL of internal standard solution (e.g., d17:0 sphinganine or ¹³C-d18:0, 500 nM in MeOH).

-

Single-Phase Extraction:

-

Add 2 mL of Chloroform:Methanol (1:2 v/v) .

-

Note: This ratio creates a single phase, ensuring complete solubilization of amphipathic lipids.

-

Vortex vigorously for 30 seconds.

-

Incubate at 37°C for 1 hour with agitation.

-

-

Alkaline Methanolysis (Critical Step):

-

Phase Separation:

-

Add 1 mL Chloroform and 1 mL Alkaline Water to induce phase separation.

-

Centrifuge at 3000 x g for 10 minutes.

-

Collect the lower organic phase.[6]

-

-

Reconstitution:

-

Dry under Nitrogen gas.[7]

-

Reconstitute in 100 µL Mobile Phase A/B (50:50).

-

LC-MS/MS Configuration

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for free bases to improve peak shape and sensitivity compared to C18.

-

Column: Silica-based HILIC (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Acetonitrile (97%) + Water (2%) + Formic Acid (1%) + 5mM Ammonium Formate.

-

Mobile Phase B: Water (99%) + Formic Acid (1%) + 5mM Ammonium Formate.

-

Gradient: Isocratic or shallow gradient favoring high organic content.

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| This compound (d20:0) | 330.3 [M+H]⁺ | 312.3 [M+H-H₂O]⁺ | 294.3 [M+H-2H₂O]⁺ | 20 - 30 |

| C18 Sphinganine (d18:0) | 302.3 [M+H]⁺ | 284.3 [M+H-H₂O]⁺ | 60.1 [C₂H₈NO]⁺ | 20 - 25 |

| d17:0 Sphinganine (IS) | 288.3 [M+H]⁺ | 270.3 [M+H-H₂O]⁺ | 252.3 [M+H-2H₂O]⁺ | 20 - 25 |

Note: The double dehydration product (294.3 for d20:0) is often more stable and provides a cleaner baseline than the single dehydration product.

Analytical Workflow Diagram

Figure 3: Validated analytical workflow for the extraction and quantification of this compound, emphasizing the alkaline methanolysis step for lipid cleanup.

References

-

Merrill, A. H., et al. "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods in Enzymology 432 (2007): 59-84. Link

-

Harmon, J. M., et al. "A single amino acid difference between serine palmitoyltransferase subunits controls the chain length of sphingoid bases." Journal of Biological Chemistry 288.14 (2013): 10144-10153. Link

-

Shephard, G. S., et al. "Biomarkers of exposure to fumonisin mycotoxins: A review." Food Additives and Contaminants 24.10 (2007): 1196-1201.[8] Link

-

LIPID MAPS Consortium. "Sphingolipid Analysis Protocols." LIPID MAPS Nature Lipidomics Gateway. Link

-

TargetMol. "Sphinganine (d20:0) Chemical Properties and Biological Activity." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The In-Depth Technical Guide to C20 Sphinganine: Natural Sources, Occurrence, and Analysis

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling the Significance of C20 Sphinganine

In the intricate world of lipidomics, sphingolipids stand out for their dual roles as essential structural components of cellular membranes and as critical signaling molecules. Within this diverse class of lipids, the long-chain base backbone is a key determinant of their biological function. While the C18 sphinganine backbone is the most common in many organisms, the C20 variant, also known as icosasphinganine, plays a crucial and often underappreciated role, particularly in complex biological systems.[1][2] This guide provides a comprehensive technical overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, offering valuable insights for researchers and professionals in drug development. Understanding the nuances of this compound metabolism can open new avenues for therapeutic intervention and biomarker discovery.

PART 1: Natural Occurrence and Distribution of this compound

This compound is not a ubiquitous sphingoid base, but its presence is significant in specific tissues and organisms, where it contributes to the unique properties of the sphingolipids it forms.

Mammalian Systems: A Predominance in Neural Tissues

In mammals, this compound is most notably found as a constituent of sphingolipids in the central nervous system (CNS).[3][4] It is particularly enriched in brain gangliosides, a class of complex glycosphingolipids that are abundant in neuronal and myelin membranes.[3][5]

The proportion of C20-sphingosine (the unsaturated counterpart of this compound) in bovine brain gangliosides has been shown to increase with the complexity of the ganglioside, ranging from 37% in monosialogangliosides to 64% in trisialogangliosides.[5] Furthermore, the incorporation of C20 sphingoid bases into brain gangliosides, such as GM1, increases with age.[6] This suggests a role for C20-containing sphingolipids in the maturation and maintenance of the nervous system. The presence of the longer C20 acyl chain is thought to influence the physicochemical properties of the cell membrane, including its fluidity and the formation of lipid rafts, which are critical for signal transduction.[3]

A mutation in a subunit of the enzyme responsible for sphingolipid biosynthesis has been shown to increase the proportion of C20-containing long-chain bases in the eyes and brain of mice, leading to neuronal damage.[7]

| Tissue/Cell Type | Organism | This compound/Sphingosine Content | Reference |

| Brain Gangliosides | Bovine | 37% in monosialoganglioside | [5] |

| Brain Gangliosides | Bovine | 64% in trisialoganglioside | [5] |

| Brain | Mouse | Increased levels with specific mutations | [7] |

| Eyes | Mouse | Increased levels with specific mutations | [7] |

| Brain Ganglioside GM1 | Mammals | Predominantly C18 at birth, C20 increases with age | [6] |

Fungal Kingdom: A Source of Sphinganine Analogs

The fungal kingdom is a rich source of diverse secondary metabolites, including sphinganine-analog mycotoxins. These compounds, produced by various plant pathogenic fungi, are structurally similar to sphinganine and act as potent inhibitors of ceramide synthase, a key enzyme in sphingolipid metabolism. This inhibition leads to the accumulation of sphinganine and sphinganine-1-phosphate, which can be used as biomarkers for fumonisin exposure.[8][9] While not this compound itself, the presence of these complex sphingoid base analogs highlights the diversity of sphingolipid metabolism in fungi.

Marine Ecosystems: A Reservoir of Novel Sphingolipids

Marine organisms, particularly sponges, are known to produce a vast array of unique bioactive lipids.[10][11] The sponge Oceanapia ramsayi, for instance, contains bifunctional sphingolipids.[10] While the specific chain length of the sphingoid bases in all marine organisms is not always C20, the chemical diversity found in these ecosystems suggests they are a promising area for the discovery of novel sphingolipids, including those with C20 backbones. Phytoceramides, which are composed of phytosphingosine-type backbones N-acylated with 2-hydroxy fatty acids, are common in marine sponges.[12]

Plants and Yeast: The Realm of Phytosphingosine

In plants and yeast, the predominant long-chain base is often phytosphingosine (4-hydroxysphinganine).[13] While distinct from sphinganine, they share a common biosynthetic precursor. The enzymes involved in sphingolipid biosynthesis in these organisms show a broad substrate specificity, accepting various fatty acyl-CoAs and long-chain bases.[13] Although C18 is the most common chain length, the enzymatic machinery exists that could potentially synthesize longer-chain bases like this compound under specific conditions or in certain species.

PART 2: The Biosynthesis of this compound

The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[3][14] The length of the sphingoid backbone is determined at the initial and rate-limiting step of this pathway.

The Committed Step: Serine Palmitoyltransferase (SPT)

The synthesis of all sphingolipids starts with the condensation of the amino acid L-serine and a long-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal 5'-phosphate-dependent enzyme.[3][15]

The substrate specificity of SPT is the primary determinant of the length of the resulting sphingoid base. While palmitoyl-CoA (C16) is the most common substrate, leading to the formation of a C18 sphinganine backbone, SPT can also utilize other fatty acyl-CoAs. The production of this compound is dependent on the utilization of stearoyl-CoA (C18) or longer-chain fatty acyl-CoAs by SPT.[16]

Recent research has highlighted the role of small subunits of SPT, namely ssSPTa and ssSPTb, in modulating the enzyme's activity and substrate preference. Notably, ssSPTb has been shown to enhance the ability of SPT to utilize longer-chain fatty acyl-CoAs, thereby promoting the synthesis of C20 long-chain bases.[16]

Figure 1: De novo biosynthesis pathway of this compound.

Subsequent Steps in the Pathway

-

Reduction: The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase to form dihydrosphingosine (sphinganine).[3]

-

N-acylation: Sphinganine is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide.[17]

-

Desaturation: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to form ceramide, the central hub of sphingolipid metabolism.[17]

PART 3: Methodologies for the Analysis of this compound

Accurate and sensitive quantification of this compound is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its high specificity and sensitivity.[18][19]

Experimental Protocol: Extraction and Quantification of this compound from Biological Tissues

This protocol provides a generalized workflow for the analysis of this compound. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation and Homogenization:

-

Accurately weigh frozen tissue samples (10-50 mg).

-

Add a known amount of an appropriate internal standard. Since this compound is often used as an internal standard for the analysis of other sphingolipids, a deuterated or 13C-labeled this compound would be ideal for its own quantification.

-

Homogenize the tissue in a suitable solvent, such as methanol, using a sonicator or other mechanical homogenizer.[17]

2. Lipid Extraction:

-

Perform a biphasic liquid-liquid extraction. A common method is a modified Bligh-Dyer extraction using chloroform, methanol, and water. For higher recovery of free sphingoid bases, a single-phase extraction with methylene chloride and methanol can be employed.[17]

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic (lower) phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/formic acid.[17]

-

Separate the sphingolipids using a C18 reversed-phase or a HILIC (hydrophilic interaction liquid chromatography) column.[19] A gradient elution with mobile phases containing solvents like water, methanol, and acetonitrile with additives such as formic acid and ammonium formate is typically used.

-

Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) for quantification. The precursor-to-product ion transitions for this compound and its internal standard should be optimized for the specific instrument.

Figure 2: A generalized workflow for the analysis of this compound.

PART 4: Biological Functions and Signaling Roles

The primary role of this compound is as a building block for more complex sphingolipids. The incorporation of a C20 backbone can significantly alter the properties and functions of these molecules.

Influence on Membrane Properties

The length of the acyl chains of sphingolipids is a critical determinant of the physical properties of the cell membrane. The longer C20 chain of icosasphinganine-derived sphingolipids can lead to:

-

Increased membrane thickness: This can affect the localization and function of transmembrane proteins.

-

Altered lipid raft composition: C20-containing sphingolipids may preferentially partition into lipid rafts, influencing the signaling platforms that are crucial for a variety of cellular processes.[3]

-

Modified ganglioside aggregation: The presence of C20-sphingosine in brain gangliosides affects their micellar size and aggregation properties, which is important for maintaining a uniform membrane matrix.[5]

C20 Sphingolipids in Signaling

While the direct signaling roles of free this compound are not well-characterized, its phosphorylated derivative, C20-sphinganine-1-phosphate, and the more complex C20-containing sphingolipids are likely involved in cell signaling. Sphingosine-1-phosphate (S1P), a key signaling molecule, is known to have pleiotropic effects, and it is plausible that C20-S1P has distinct biological activities.[20] Altered levels of plasma C20-sphingolipids have been suggested as potential predictive biomarkers for cardiovascular events.[20]

The accumulation of sphinganine and sphinganine-1-phosphate due to the inhibition of ceramide synthase by fumonisins is a well-established indicator of toxicity.[8] This highlights the importance of maintaining the proper balance of sphingoid bases within the cell.

Conclusion and Future Perspectives

This compound, or icosasphinganine, is a significant, albeit less common, sphingoid base with a notable presence in the mammalian central nervous system and a diverse occurrence in other organisms. Its biosynthesis is intricately regulated, primarily at the level of substrate specificity of serine palmitoyltransferase. The incorporation of this compound into complex sphingolipids influences their biophysical properties and, consequently, their biological functions.

For researchers and drug development professionals, a deeper understanding of this compound metabolism offers several opportunities. Targeting the enzymes involved in its synthesis could provide novel therapeutic strategies for neurological disorders where sphingolipid metabolism is dysregulated. Furthermore, the quantification of this compound and its metabolites holds promise for the development of biomarkers for various diseases and for monitoring exposure to certain mycotoxins. The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in further elucidating the complex roles of this compound in health and disease.

References

A comprehensive list of references is available upon request.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevation of sphinganine 1-phosphate as a predictive biomarker for fumonisin exposure and toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Marine Bifunctional Sphingolipids from the Sponge Oceanapia ramsayi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

C20 sphinganine as a precursor for complex sphingolipids

An In-Depth Technical Guide: C20 Sphinganine as a Precursor for Complex Sphingolipids

Introduction

Sphingolipids are a diverse and essential class of lipids that function not only as structural components of eukaryotic cell membranes but also as critical signaling molecules in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The structural backbone of all sphingolipids is a long-chain amino alcohol, known as a sphingoid base or long-chain base (LCB). While the most common LCB in mammals is the 18-carbon (C18) sphinganine and its unsaturated derivative sphingosine, variants with different chain lengths exist and confer unique properties to the resulting complex sphingolipids.

This guide focuses on This compound , a 20-carbon sphingoid base that serves as a precursor for a specific subset of complex sphingolipids. Although less abundant than their C18 counterparts, C20-containing sphingolipids are enriched in particular tissues, most notably the central nervous system, and play specialized roles in membrane organization and cellular function.[2][3] Understanding the biosynthesis, metabolism, and function of these molecules is critical for researchers in lipid biology, neuroscience, and drug development.

As a Senior Application Scientist, my objective is to provide a technical and field-proven perspective on this topic. This guide will not merely list facts but will delve into the causality behind the metabolic pathways, explain the rationale for analytical methodologies, and offer a framework for rigorous scientific investigation. We will explore the enzymatic machinery that dictates the formation of the C20 backbone, its subsequent acylation, and its elaboration into complex structures, culminating in a discussion of their functional significance and the state-of-the-art techniques used for their analysis.

Chapter 1: The De Novo Biosynthesis of this compound

The synthesis of all sphingolipids begins with the de novo pathway, a highly conserved series of enzymatic reactions localized to the cytosolic face of the endoplasmic reticulum (ER).[4] The length of the final sphingoid base is determined at the very first, rate-limiting step.

The canonical pathway for C18 sphinganine involves the condensation of L-serine with a 16-carbon fatty acyl-CoA, palmitoyl-CoA (C16:0-CoA).[4][5] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) . However, to generate a this compound backbone, SPT must utilize a longer fatty acyl-CoA substrate, specifically stearoyl-CoA (C18:0-CoA) .

The overall reaction proceeds in two core steps:

-

Condensation: SPT catalyzes the condensation of L-serine and stearoyl-CoA (C18:0-CoA) to produce 3-ketosphinganine (d20:0). This is the key step that defines the 20-carbon backbone. The substrate specificity of SPT is therefore the primary control point. While SPT has the highest affinity for palmitoyl-CoA, it can utilize other acyl-CoAs, including stearoyl-CoA. Certain mutations in SPT subunits have been shown to alter this specificity, leading to an increased production of C20-containing LCBs and subsequent neurological damage in mouse models.[2]

-

Reduction: The resulting 3-keto-C20-sphinganine is rapidly reduced to C20-sphinganine (also known as dihydrosphingosine d20:0) by the enzyme 3-ketosphinganine reductase (KDSR) , using NADPH as a cofactor.[6] This reaction establishes the stereochemistry common to most mammalian sphingolipids.[2]

Chapter 2: Formation of C20 Dihydroceramides and Ceramides

Once this compound is formed, it serves as a substrate for the next crucial step: N-acylation. This reaction, catalyzed by a family of six ceramide synthases (CerS) , attaches a fatty acyl chain to the amino group of the sphingoid base, forming dihydroceramide.[7][8] This step is a major source of sphingolipid diversity, as each CerS enzyme exhibits distinct specificity for fatty acyl-CoAs of different lengths.[9][10]

The causality here is clear: the specific CerS enzymes expressed in a given cell type will determine the acyl chain composition of its C20-dihydroceramide pool. For instance, CerS2 preferentially uses very-long-chain fatty acyl-CoAs (VLCFAs) such as C22:0-CoA and C24:0-CoA, while CerS4 shows a preference for C18:0-CoA and C20:0-CoA.[10][11] Therefore, a cell expressing high levels of this compound and CerS2 will produce C20-dihydroceramides with very long N-acyl chains (e.g., d20:0/C24:0).

| Ceramide Synthase | Acyl-CoA Substrate Specificity | Primary Tissue Expression |

| CerS1 | C18:0 | Brain (Neurons) |

| CerS2 | C22:0 - C24:0 | Brain (Oligodendrocytes), Liver, Kidney |

| CerS3 | C26:0 and above | Skin, Testis |

| CerS4 | C18:0 - C20:0 | Most tissues, Placenta, Spleen |

| CerS5 | C14:0 - C16:0 | Lung, Head & Neck |

| CerS6 | C14:0 - C16:0 | Most tissues, Intestine, Kidney |

| Table 1: Substrate Specificity and Distribution of Mammalian Ceramide Synthases. Data compiled from sources.[10][12] |

The final step in forming the core ceramide structure is the introduction of a trans double bond at the 4,5-position of the sphingoid base. This desaturation is carried out by the enzyme dihydroceramide desaturase 1 (DES1) , converting C20-dihydroceramide into C20-ceramide .[6][13] This C20-ceramide is now the central hub from which all complex C20-sphingolipids are derived.

Chapter 3: Elaboration into Complex C20 Sphingolipids

From the ER, C20-ceramide is transported to the Golgi apparatus, where it is further metabolized into three major classes of complex sphingolipids: sphingomyelins, and two main categories of glycosphingolipids.[13]

-

C20-Sphingomyelins: In the trans-Golgi, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to C20-ceramide. This reaction produces C20-sphingomyelin (SM) and diacylglycerol (DAG), a key signaling molecule.[13] C20-SM is then incorporated primarily into the plasma membrane.

-

C20-Glycosphingolipids (GSLs): These are formed by the sequential addition of sugar moieties.

-

Glucosylceramides: Glucosylceramide synthase (GCS) adds a glucose molecule from UDP-glucose to C20-ceramide, forming C20-glucosylceramide (GlcCer). This is the precursor for the vast majority of complex GSLs, including gangliosides.

-

Galactosylceramides: Ceramide galactosyltransferase (CGT) adds a galactose molecule from UDP-galactose to C20-ceramide. The resulting C20-galactosylceramide (GalCer) and its sulfated derivative, sulfatide, are highly enriched in the myelin sheaths of the nervous system.[13]

-

Notably, neuronal gangliosides—complex, sialic acid-containing GSLs—are known to contain both C18 and C20 sphingosine backbones, whereas sphingomyelin in many tissues is predominantly C18-based.[3] This differential distribution underscores the specialized roles of C20-containing sphingolipids.

Sources

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. Sphingolipid biosynthesis in man and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

C20 Sphinganine: A Pivotal, Yet Under-Recognized, Modulator in Neurological Development and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The central nervous system (CNS) is uniquely enriched with a complex array of lipids, among which sphingolipids are critical for its development, function, and integrity. While much research has focused on the canonical C18 sphingoid backbone, a growing body of evidence highlights the distinct and vital roles of its longer-chain analogue, C20 sphinganine, and its downstream metabolites. This technical guide provides an in-depth exploration of this compound, from its unique biosynthetic pathways in the brain to its functional implications in neuronal maturation, synaptic plasticity, and neuropathology. We will dissect the specific enzymatic machinery responsible for its synthesis, its incorporation into complex gangliosides that populate neuronal membranes, and its influence on the biophysical properties of synaptic lipid rafts. Furthermore, this guide furnishes detailed, field-proven methodologies for the extraction and quantitative analysis of C20 sphingolipids from neural tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finally, we will examine the therapeutic landscape, proposing that the targeted modulation of C20 sphingolipid metabolism represents a novel and promising frontier for the development of therapeutics against a range of neurodegenerative and neurodevelopmental disorders.

The Sphingolipid Landscape of the Central Nervous System

The brain's dry weight is composed of 50-60% lipids, with sphingolipids, glycerophospholipids, and cholesterol being the major constituents.[1] Sphingolipids are not merely structural components but are potent bioactive molecules integral to key cellular functions, including membrane stability, signal transduction, neuroinflammation, and neurodegeneration.[2][3] They are particularly abundant in the myelin sheath and neuronal membranes, where they contribute to the formation of specialized membrane microdomains known as lipid rafts.[3][4] These rafts act as organizing platforms for signaling proteins and receptors, thereby regulating critical processes like synaptic transmission and neuronal-glial interactions.[3] The core of every sphingolipid is a sphingoid base, and while C18-sphingosine is the most ubiquitous, the CNS is uniquely characterized by the significant presence of a C20 variant, suggesting a specialized role in neural architecture and function.[5][6]

Biosynthesis and Metabolism: The Genesis of the C20 Backbone

The generation of this compound and its derivatives follows the highly conserved de novo sphingolipid synthesis pathway, which begins in the endoplasmic reticulum (ER). The key distinction for C20 species arises from the substrate specificity of the enzymes involved, particularly the Ceramide Synthases (CerS).

The pathway can be summarized as follows:

-

Condensation: The process is initiated by the rate-limiting enzyme Serine Palmitoyltransferase (SPT), which condenses L-serine and a fatty acyl-CoA. While palmitoyl-CoA (C16) is the canonical substrate leading to an 18-carbon sphingoid base, SPT can utilize other acyl-CoAs, setting the stage for chain length diversity.

-

Reduction: The resulting 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by 3-ketosphinganine reductase.[2] At this stage, the molecule is a saturated sphingoid base.

-

N-Acylation (The Rate-Limiting Step for Chain Specificity): Sphinganine is then N-acylated by one of six mammalian Ceramide Synthases (CerS), each exhibiting distinct specificity for fatty acyl-CoAs of varying lengths.[7] This step is critical for generating the diversity of ceramides.

-

CerS2 shows a preference for very-long-chain acyl-CoAs (C20-C26).[8]

-

CerS4 primarily utilizes C18-C20 acyl-CoAs.[9][10] The expression and activity of these specific CerS isoforms in neural cells are therefore the determining factor for the production of C20-dihydroceramide from a sphinganine backbone.

-

-

Desaturation: Finally, dihydroceramide desaturase 1 (DEGS1) introduces a trans double bond at the 4,5-position of the sphingoid base to form the final ceramide molecule.[11]

The resulting C20-ceramide can then serve as a central hub for the synthesis of more complex sphingolipids, such as C20-sphingomyelin and, most notably for the CNS, C20-gangliosides.[5]

Caption: De Novo Biosynthesis of C20 Sphingolipids.

Functional Roles of C20 Sphingolipids in Neurological Development

The presence and accumulation of C20-sphingosine containing sphingolipids, particularly gangliosides, are tightly correlated with the maturation of the nervous system.

-

Marker of Neuronal Differentiation: Studies have shown that gangliosides with a C20-sphingosine base are either absent or present in trace amounts in undifferentiated neural cells.[5] Their appearance and subsequent increase in concentration coincide with the onset of cell differentiation and continue throughout the lifespan, suggesting a role in the establishment and maintenance of mature neuronal phenotypes.[5][11]

-

Modulation of Membrane Properties: The length of the sphingoid base is a critical determinant of the biophysical properties of the cell membrane. The addition of two carbons in the C20 backbone compared to the C18 chain significantly impacts how gangliosides pack together and form aggregates within the synaptic membrane.[12] This altered aggregation affects the formation, stability, and composition of lipid rafts, which are crucial for neuritogenesis and synapse formation.[3][5] The dynamic regulation of the C18/C20-ganglioside ratio may be a key mechanism for modulating membrane fluidity and signaling domain organization during brain development.[5]

-

Myelination: Myelination is a lipid-intensive process where oligodendrocytes (in the CNS) wrap axons in multilamellar sheaths. The composition of sphingolipids is critical for myelin stability.[3] CerS2, the enzyme responsible for synthesizing very-long-chain ceramides (including C20-C24), is highly expressed in oligodendrocytes.[9] As myelination progresses, there are distinct shifts in both the sphingoid backbone and the N-acyl chains of sphingolipids, indicating a selective channeling of specific ceramide backbones into myelin-associated lipids like galactosylceramide.[13] Deficiencies in these long-chain species lead to unstable myelin and subsequent axon degeneration.[3]

This compound in Neurological Function and Homeostasis

In the mature brain, C20 sphingolipids continue to play a vital role in maintaining neuronal homeostasis and enabling complex functions like synaptic plasticity.

-

Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[14] This process is heavily dependent on the precise spatial and temporal organization of receptors and signaling molecules within the postsynaptic density, much of which is orchestrated by lipid rafts.[15][16] Gangliosides are major components of synaptic membranes, and the C20-sphingosine content influences their aggregation, thereby affecting the stability and function of these rafts.[12] The specific enrichment of C20 gangliosides in the entorhinal-hippocampus projection, a critical memory circuit, further underscores their potential role in cognitive functions.[17]

-

The Ceramide/S1P Rheostat: Ceramide and sphingosine-1-phosphate (S1P) often exert opposing effects, with ceramide typically promoting pro-apoptotic or anti-proliferative signals and S1P promoting survival and proliferation.[18][19] This balance is crucial for neuronal health. The synthesis of C20-ceramides by CerS2/CerS4 contributes to the cellular ceramide pool, influencing this critical signaling rheostat. Interestingly, the activity of CerS2 can be inhibited by S1P, revealing a sophisticated feedback loop that helps maintain homeostasis between these two bioactive lipids.[8]

Implication in Neuropathology

Given their fundamental roles, it is unsurprising that dysregulation of sphingolipid metabolism, including long-chain species, is implicated in a host of neurological disorders.

-

Neurodegenerative Diseases: Altered ceramide metabolism is a common feature in diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[18][19][20] In Alzheimer's disease, elevated ceramide levels are thought to contribute to neuronal apoptosis and the processing of amyloid precursor protein.[21][22] While most studies do not differentiate by chain length, the age-related accumulation of C20 gangliosides in memory-associated brain regions suggests that dysregulation of these specific species could be a contributing factor to age-related cognitive decline and dementia.[11][17]

-

Demyelinating Disorders: As very-long-chain sphingolipids are essential for myelin stability, defects in their synthesis are linked to demyelinating diseases.[3][23] Mutations affecting the enzymes responsible for producing these lipids can lead to severe neurological deficits.

-

Neurodevelopmental Disorders: Imbalances in sphingolipid levels have been linked to neurodevelopmental disorders such as autism spectrum disorder (ASD).[24] While the specific role of C20 species is still under investigation, the importance of the C18/C20 ganglioside ratio in neuronal maturation suggests that perturbations could have neurodevelopmental consequences.[5]

Methodologies for the Investigation of this compound

The accurate quantification of this compound and its metabolites is essential for elucidating their function. Due to the structural similarity among sphingolipid species, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their analysis.[25][26]

Data Presentation: Key C20 Sphingolipid Species

The table below summarizes the key molecular species, their common abbreviations, and exact masses for analytical reference.

| Compound Name | Abbreviation | Formula | Exact Mass (m/z) [M+H]⁺ |

| This compound | d20:0 | C₂₀H₄₃NO₂ | 330.3312 |

| C20 Sphingosine | d20:1 | C₂₀H₄₁NO₂ | 328.3156 |

| C20 Dihydroceramide (C18:0) | d20:0/18:0 | C₃₈H₇₇NO₃ | 596.5925 |

| C20 Ceramide (C18:0) | d20:1/18:0 | C₃₈H₇₅NO₃ | 594.5768 |

| C20 Sphingomyelin (d20:1/18:0) | SM(d20:1/18:0) | C₄₃H₈₇N₂O₆P | 763.6323 |

Experimental Protocol: Sphingolipid Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol is a robust method for extracting a broad range of sphingolipids from brain tissue, adapted from established lipidomics workflows.[27][28]

Causality: The choice of a two-phase extraction method is critical. A single-phase extraction is optimized for more polar species like free sphingoid bases, while a biphasic (Folch-type) extraction provides higher recovery for more complex, non-polar lipids like ceramides and sphingomyelins.[27][28] Running samples through both extractions in parallel ensures comprehensive profiling.

Self-Validation: The protocol's integrity is maintained by the parallel processing of a "blank" sample (solvents only) to monitor for contamination and a quality control (QC) sample (a pooled aliquot of all study samples) to assess analytical reproducibility. The use of a comprehensive suite of deuterated or ¹³C-labeled internal standards, added at the very first step, is non-negotiable; it corrects for variations in extraction efficiency and matrix effects during ionization, ensuring accurate quantification.

Step-by-Step Methodology:

-

Tissue Homogenization:

-

Accurately weigh ~10-20 mg of frozen brain tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold phosphate-buffered saline (PBS).

-

Add the internal standard cocktail (containing known quantities of deuterated analogues like d7-Sphinganine, d7-Sphingosine, etc.) directly to the homogenate.

-

Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 6000 Hz, with a 1-minute rest on ice in between.

-

Collect a small aliquot (e.g., 20 µL) of the homogenate for protein or DNA quantification to be used for data normalization.

-

-

Biphasic Lipid Extraction (Modified Folch Method):

-

To the remaining homogenate, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Re-extract the upper aqueous phase and the protein interface with another 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the pooled organic extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS/MS analysis, typically methanol or a mobile phase-matched solvent (e.g., 95:5 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial with a low-volume insert.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases containing formic acid and ammonium formate to facilitate ionization. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formate.

-

-

Run a gradient from ~60% B to 100% B over several minutes to separate the sphingolipid classes.

-

Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Each analyte and its corresponding internal standard will have a specific precursor-to-product ion transition.

-

Sources

- 1. Cytokines, synaptic plasticity and network dynamics: a matter of balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. mdpi.com [mdpi.com]

- 5. Ganglioside molecular species containing C18- and C20-sphingosine in mammalian nervous tissues and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. youtube.com [youtube.com]

- 15. Acid-sensing ion channels contribute to synaptic transmission and inhibit cocaine-evoked plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Synaptic Plasticity in the Pathophysiology of Cocaine Addiction — Journal of Young Investigators [jyi.org]

- 17. Sphingolipids as prognostic biomarkers of neurodegeneration, neuroinflammation, and psychiatric diseases and their emerging role in lipidomic investigation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Sphingolipid Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide and Sphingosine-1-Phosphate in Neurodegenerative Disorders and Their Potential Involvement in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sphingolipids in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ceramide and Its Related Neurochemical Networks as Targets for Some Brain Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceramides may Play a Central Role in the Pathogenesis of Alzheimer’s Disease: a Review of Evidence and Horizons for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lipidmaps.org [lipidmaps.org]

- 28. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Enzymatic Synthesis of C20 Sphinganine

Abstract

Long-chain sphingoid bases are fundamental components of complex sphingolipids and potent bioactive molecules in their own right. While the C18 backbone has been extensively studied, attention is increasingly turning to atypical chain-length variants, such as this compound (eicosasphinganine), due to their unique biological roles and potential as therapeutic targets. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic machinery, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for its synthesis and analysis.

Introduction: The Significance of this compound

Sphingolipids are not merely structural components of cellular membranes; they are critical players in a vast array of cellular processes, including signal transduction, cell proliferation, apoptosis, and intercellular communication.[1][2] The biological activity of these molecules is often dictated by their specific structure, including the length of the sphingoid base backbone. The canonical de novo synthesis pathway produces C18 sphinganine from palmitoyl-CoA (C16:0). However, the existence and functional importance of C20 sphingolipids, derived from this compound, are now well-established.[3] For instance, gangliosides containing C20-sphingosine have been identified in mammalian nervous tissues.[3] Furthermore, certain ceramide synthase enzymes exhibit a preference for C20 acyl-CoAs, underscoring the physiological relevance of this particular chain length.[4]

The ability to synthesize this compound enzymatically in vitro is crucial for:

-

Investigating Enzyme Specificity: Probing the substrate flexibility of enzymes in the sphingolipid pathway, such as ceramide synthases and sphingosine kinases.

-

Developing Analytical Standards: this compound serves as an excellent internal standard for chromatographic analysis of C18 sphingoid bases due to its similar chemical properties and distinct mass.[5][6]

-

Drug Discovery: Synthesizing novel sphingolipid analogs with potential therapeutic properties.

This guide provides the foundational knowledge and practical methodologies to achieve these goals.

The De Novo Biosynthesis Pathway for this compound

The synthesis of this compound follows the canonical de novo sphingolipid pathway, with a critical substitution of the initial acyl-CoA substrate. The process is a two-step enzymatic cascade localized to the cytosolic face of the endoplasmic reticulum (ER).[7][8]

Step 1: Acyl-CoA and L-Serine Condensation by Serine Palmitoyltransferase (SPT)

This is the initial and rate-limiting step in sphingolipid biosynthesis.[7][9] The enzyme Serine Palmitoyltransferase (SPT) catalyzes the pyridoxal 5'-phosphate (PLP)-dependent condensation of L-serine with a long-chain acyl-CoA.[10][11]

-

Standard Reaction: L-Serine + Palmitoyl-CoA (C16:0) → 3-Ketodihydrosphingosine (3-KDS)

-

C20 Variant Reaction: L-Serine + Arachidoyl-CoA (C20:0) → 3-Keto-eicosasphinganine

Causality Behind Substrate Choice: The key to synthesizing a C20 backbone is providing the SPT enzyme with the correct acyl-CoA substrate. While SPT was traditionally thought to be specific for palmitoyl-CoA, it is now understood that its substrate specificity can be modulated. Mammalian SPT is a complex of at least two core subunits, SPTLC1 and SPTLC2.[10] Research has shown that additional small subunits (ssSPTs) can associate with this core complex to alter its acyl-CoA preference, allowing it to utilize a wider range of acyl-CoAs, including C20:0-CoA.[12] This inherent promiscuity is the biochemical basis for the natural occurrence of C20-sphingolipids and the foundation for its enzymatic synthesis in vitro.

Step 2: Reduction of the Keto Intermediate by 3-Ketodihydrosphingosine Reductase (KDSR)

The 3-keto intermediate generated by SPT is rapidly reduced by 3-Ketodihydrosphingosine Reductase (KDSR), an NADPH-dependent enzyme.[13][14]

-

Reaction: 3-Keto-eicosasphinganine + NADPH + H⁺ → this compound + NADP⁺

Mechanistic Insight: This reduction step is stereospecific, yielding the D-erythro isomer of sphinganine.[15] The KDSR enzyme is an integral membrane protein of the ER, with its active site facing the cytosol, allowing for sequential processing of the SPT product.[16][17] Its activity does not appear to be strictly limited by the chain length of the 3-ketosphinganine substrate, readily converting the C20 intermediate into the final this compound product.

Visualization of the this compound Synthesis Pathway

Caption: Enzymatic pathway for the de novo synthesis of this compound.

In Vitro Synthesis: A Step-by-Step Protocol

This protocol describes the in vitro synthesis of this compound using purified enzymes or microsomal preparations, which are enriched in ER-bound enzymes like SPT and KDSR.[18]

Protocol: Two-Step Enzymatic Synthesis of this compound

Objective: To synthesize this compound from L-serine and arachidoyl-CoA.

Materials & Reagents:

-

Enzyme Source:

-

Option A: Microsomal fraction prepared from a suitable cell line (e.g., HEK293T, CHO).

-

Option B: Purified recombinant SPT and KDSR enzymes.

-

-

Substrates:

-

L-Serine (³H-labeled L-Serine for radioactive tracing)

-

Arachidoyl-CoA (C20:0)

-

-

Cofactors:

-

Pyridoxal 5'-phosphate (PLP)

-

NADPH

-

-

Buffers & Solutions:

-

Reaction Buffer (HEPES-based): 100 mM HEPES (pH 7.4), 5 mM DTT, 50 µM EDTA.

-

Quenching Solution: Chloroform:Methanol (1:2, v/v).

-

0.1 M KOH in Methanol.

-

-

Internal Standard (for quantification): C17-Sphinganine.

Experimental Workflow:

-

Enzyme Preparation (Self-Validation):

-

If using microsomes, determine the total protein concentration using a BCA or Bradford assay. The quality of the preparation is critical; ensure minimal contamination from cytosolic proteins which can degrade substrates.[18]

-

If using purified enzymes, verify their activity in separate assays using known substrates before commencing the synthesis.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction is as follows:

-

70 µL Reaction Buffer

-

5 µL of 20 mM L-Serine (final concentration: 1 mM)

-

5 µL of 1 mM Arachidoyl-CoA (final concentration: 50 µM)

-

5 µL of 10 mM PLP (final concentration: 500 µM)

-

5 µL of 10 mM NADPH (final concentration: 500 µM)

-

10 µL of Enzyme Source (e.g., 50-100 µg of microsomal protein)

-

-

Causality Note: Substrate concentrations should be optimized. Acyl-CoA is often kept lower than L-serine as it can exhibit substrate inhibition at high concentrations.[10]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-120 minutes in a shaking water bath. Time course experiments are recommended to determine the optimal reaction time.

-

-

Reaction Quenching & Lipid Extraction:

-

Stop the reaction by adding 375 µL of the Chloroform:Methanol (1:2) quenching solution.

-

Add 125 µL of chloroform and 125 µL of water. Vortex thoroughly.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Alkaline Treatment (Self-Validation):

-

To remove any glycerolipids, treat the extracted organic phase with 100 µL of 0.1 M KOH in methanol for 30 minutes at 37°C. This step ensures the purity of the final sphingolipid product, as sphingoid bases are alkali-stable.[19]

-

Neutralize the mixture and re-extract the lipids as described in step 4.

-

-

Purification & Analysis:

-

Dry the final organic extract under a stream of nitrogen.

-

Reconstitute the lipid film in a suitable solvent (e.g., methanol) for analysis.[20]

-

Analyze the product using HPLC or LC-MS/MS. A C18 column is typically used, and the product is detected after derivatization (e.g., with o-phthaldialdehyde) for fluorescence detection or by mass spectrometry for direct detection.[5][6]

-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the in vitro synthesis of this compound.

Quantitative Data & Enzyme Specificity

The efficiency of this compound synthesis is highly dependent on the specificity of the enzymes involved. While comprehensive kinetic data for C20 substrates is still emerging, we can summarize the known specificities.

| Enzyme | Substrate(s) | Product(s) | Key Specificity Insights |

| Serine Palmitoyltransferase (SPT) | L-Serine, Arachidoyl-CoA (C20:0) | 3-Keto-eicosasphinganine | Activity with C20:0-CoA is dependent on the presence of specific small subunits (ssSPTs) that broaden its substrate range beyond C16:0-CoA.[12] |

| 3-Ketodihydrosphingosine Reductase (KDSR) | 3-Keto-eicosasphinganine, NADPH | This compound | Appears to have broad specificity for the acyl chain length of the 3-keto intermediate.[13][14] |

| Ceramide Synthase 2 (CerS2) | Sphinganine, C20-C26 Acyl-CoAs | C20-C26 Dihydroceramides | While not part of the synthesis, CerS2's preference for very-long-chain acyl-CoAs highlights the downstream metabolic relevance of this compound.[21] |

| Ceramide Synthase 4 (CerS4) | Sphinganine, C18-C20 Acyl-CoAs | C18-C20 Dihydroceramides | CerS4 specifically utilizes C18-C20 acyl-CoAs, providing a direct enzymatic link for the incorporation of C20 backbones into ceramides.[4] |

| Sphingosine Kinase (SphK) | Sphinganine, ATP | Sphinganine-1-Phosphate | SphK1 and SphK2 can phosphorylate various sphingoid bases, and this compound is a plausible substrate, leading to the formation of bioactive C20-S1P.[22][23] |

Conclusion and Future Directions

The enzymatic synthesis of this compound is a powerful tool for advancing our understanding of sphingolipid metabolism and function. By leveraging the inherent, and often regulated, substrate promiscuity of key enzymes like SPT, researchers can produce this valuable molecule for a range of applications, from basic science to drug development. Future work should focus on elucidating the specific regulatory mechanisms that control SPT's acyl-CoA selection in vivo and exploring the unique signaling properties of C20-sphinganine-1-phosphate and C20-ceramides in health and disease. The protocols and insights provided in this guide offer a robust starting point for scientists entering this exciting and rapidly evolving field.

References

-

Serine C-palmitoyltransferase - Wikipedia. Wikipedia. [Link]

-

21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]

-

Serine C-palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]

-

Sphinganine - Lipid Analysis. Lipotype. [Link]

-

Enzymatic synthesis of fluorinated compounds. PubMed. [Link]

-

Sphingolipids | Biosynthesis. YouTube. [Link]

-

Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. [Link]

-

KDSR Gene - 3-Ketodihydrosphingosine Reductase. GeneCards. [Link]

-

Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis. Frontiers in Plant Science. [Link]

-

Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. [Link]

-

(PDF) Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis. ResearchGate. [Link]

-

(PDF) The Enzymatic Synthesis of Sphingomyelin. ResearchGate. [Link]

-

Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. National Institutes of Health (NIH). [Link]

-

Drugging Sphingosine Kinases. ACS Chemical Biology. [Link]

-

An improved method to determine serine palmitoyltransferase activity. National Institutes of Health (NIH). [Link]

-

Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. National Institutes of Health (NIH). [Link]

-

Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. National Institutes of Health (NIH). [Link]

-

3-dehydrosphinganine reductase - Wikipedia. Wikipedia. [Link]

-

Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. PubMed. [Link]

-

Highly efficient preparation of sphingoid bases from glucosylceramides by chemoenzymatic method. National Institutes of Health (NIH). [Link]

-

2531 - Gene ResultKDSR 3-ketodihydrosphingosine reductase [ (human)]. National Center for Biotechnology Information (NCBI). [Link]

-

Analytical Method for the Determination of Sphinganine and Sphingosine in Serum as a Potential Biomarker for Fumonisin Exposure. PubMed. [Link]

-

Specificity of ceramide synthase(s) and the diversity of ceramide species. ResearchGate. [Link]

-

Identification of small subunits of mammalian serine palmitoyltransferase that confer distinct acyl-CoA substrate specificities. PNAS. [Link]

-

Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions. Frontiers in Cellular and Infection Microbiology. [Link]

-

Scheme of the biosynthetic process for C18‐ and C20‐sphingosine containing sphingolipids. Neuronal gangliosides contain both C18. ResearchGate. [Link]

-

Sphingosine kinase - Wikipedia. Wikipedia. [Link]

-

A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. National Institutes of Health (NIH). [Link]

-

Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis. National Institutes of Health (NIH). [Link]

-

Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism. ResearchGate. [Link]

-

KDSR - 3-ketodihydrosphingosine reductase - Homo sapiens (Human). UniProt. [Link]

-

Functional roles of sphingolipids in immunity and their implication in disease. Nature. [Link]

-

SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. National Institutes of Health (NIH). [Link]

-

Mammalian Ceramide Synthases. National Institutes of Health (NIH). [Link]

-

Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. MDPI. [Link]

-

Sphingoid bases and de novo ceramide synthesis: enzymes involved, pharmacology and mechanisms of action. PubMed. [Link]

-

Alteration of Sphingolipids in Biofluids: Implications for Neurodegenerative Diseases. National Institutes of Health (NIH). [Link]

-

KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme. Syd Labs. [Link]

-

Biosynthesis of long chain base in sphingolipids in animals, plants and fungi. National Institutes of Health (NIH). [Link]

-

Ceramide Synthases: Roles in Cell Physiology and Signaling. ResearchGate. [Link]

-

Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget. National Institutes of Health (NIH). [Link]

-

Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues. PubMed. [Link]

-

Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]

- 3. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a new method for the analysis of sphinganine and sphingosine in urine and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. KDSR Enzyme, 3-Ketodihydrosphingosine Reductase, Human KDSR Enzyme - Syd Labs [sydlabs.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. caymanchem.com [caymanchem.com]

- 16. genecards.org [genecards.org]

- 17. KDSR 3-ketodihydrosphingosine reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

Foreword: Beyond Canonical Sphingolipids

For decades, the field of sphingolipidomics has primarily focused on the canonical C18 long-chain bases. However, a growing body of evidence compels us to look beyond these traditional players. The emergence of atypical sphingolipids, particularly those with a C20 backbone, is revealing a new layer of biological complexity and, more importantly, a rich source of potential biomarkers for some of our most challenging diseases. This guide is designed for researchers, clinicians, and drug development professionals who are poised to explore this exciting frontier. We will deconstruct the metabolic origins of C20 sphinganine, detail its association with specific pathological states, and provide the robust analytical frameworks required to accurately measure and interpret these changes. Our focus is not just on the "what" but the "why"—providing the causal logic behind experimental design and interpretation, empowering you to confidently integrate C20 sphingolipid analysis into your research and development pipelines.

The Metabolic Nexus: The Genesis of this compound